molecular formula C14H16N2O4S B246242 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B246242
M. Wt: 308.35 g/mol
InChI Key: UUHJCHSJELZSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action. The purpose of

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of certain enzymes and proteins that are involved in disease progression. For example, the compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer progression. Additionally, the compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide vary depending on the disease being studied. In cancer, the compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In Alzheimer's disease, the compound has been shown to reduce amyloid beta accumulation and improve cognitive function. In diabetes, the compound has been shown to improve glucose uptake and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its unique chemical structure, which allows for selective inhibition of certain enzymes and proteins. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one limitation of using the compound in lab experiments is its toxicity, which can limit its use in certain cell lines and animal models.

Future Directions

There are several future directions for the study of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. One direction is the development of more potent and selective analogs of the compound for use as therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as triethylamine. This reaction yields the desired product, which can be purified using column chromatography. The purity and identity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has shown promising results in preclinical studies, demonstrating anti-tumor activity, neuroprotective effects, and the ability to regulate glucose metabolism.

properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O4S/c1-19-12-5-6-13(20-2)14(8-12)21(17,18)16-10-11-4-3-7-15-9-11/h3-9,16H,10H2,1-2H3

InChI Key

UUHJCHSJELZSTD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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